molecular formula C11H13N5O B1470291 (1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone CAS No. 331285-11-1

(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone

Cat. No. B1470291
M. Wt: 231.25 g/mol
InChI Key: QCOAWNSTSNNKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    1H-benzo[d][1,2,3]triazol-5-yl : This part of the compound contains a triazole ring system. Triazoles are known for their diverse biological activities, including antibacterial, antimalarial, and antiviral properties . The 1H-benzo[d][1,2,3]triazole moiety adds structural complexity and potential pharmacological significance.

Synthesis Analysis

The compound can be synthesized via a Cu(I)-catalyzed click reaction between 4-azido-7-chloroquinoline and an alkyne derivative of hydroxybenzotriazole (HOBt) . This reaction forms a quinoline-based [1,2,3]-triazole hybrid derivative . The click chemistry approach allows efficient construction of the 1,2,3-triazole ring system.


Molecular Structure Analysis

The compound’s molecular structure includes the triazole ring, piperazine, and methanone. Techniques such as proton nuclear magnetic resonance (1H-NMR) , carbon-13 nuclear magnetic resonance (13C-NMR) , correlated spectroscopy (1H-1H-COSY) , and high-resolution mass spectrometry (HRMS) confirm its identity .

properties

IUPAC Name

2H-benzotriazol-5-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c17-11(16-5-3-12-4-6-16)8-1-2-9-10(7-8)14-15-13-9/h1-2,7,12H,3-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOAWNSTSNNKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=NNN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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